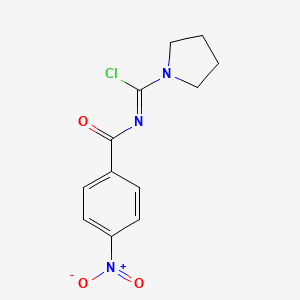
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is a chemical compound with the molecular formula C12H12ClN3O3 It is characterized by the presence of a pyrrolidine ring, a nitrobenzoyl group, and a carboximidoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl amines or ethers.
Reduction: The major product is N-(4-aminobenzoyl)pyrrolidine-1-carboximidoyl chloride.
Oxidation: Products include various oxidized derivatives of the pyrrolidine ring.
科学的研究の応用
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxamide
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxylate
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl bromide
Uniqueness
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with other similar compounds, making it valuable in synthetic chemistry and research applications.
特性
CAS番号 |
76098-31-2 |
|---|---|
分子式 |
C12H12ClN3O3 |
分子量 |
281.69 g/mol |
IUPAC名 |
N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C12H12ClN3O3/c13-12(15-7-1-2-8-15)14-11(17)9-3-5-10(6-4-9)16(18)19/h3-6H,1-2,7-8H2 |
InChIキー |
OLRCJJYGELWCFY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




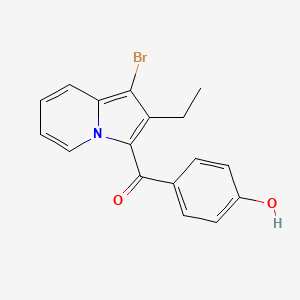
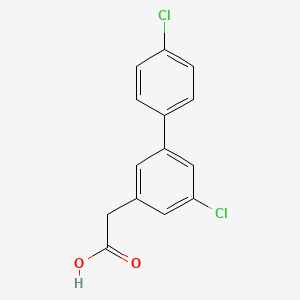
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

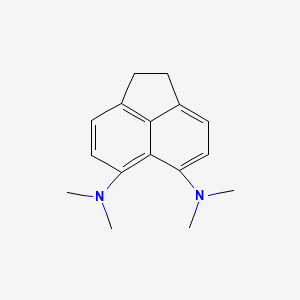

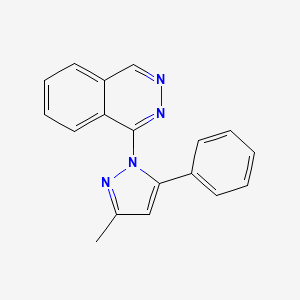
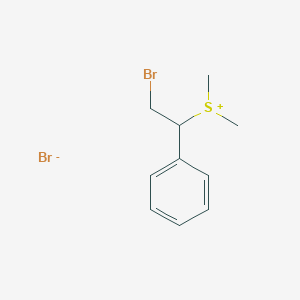

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
